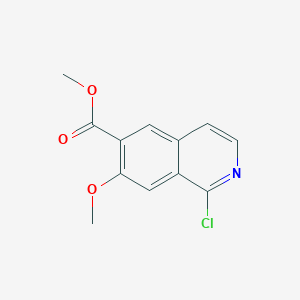

Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate

CAS No.:

Cat. No.: VC18382125

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClNO3 |

|---|---|

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | methyl 1-chloro-7-methoxyisoquinoline-6-carboxylate |

| Standard InChI | InChI=1S/C12H10ClNO3/c1-16-10-6-8-7(3-4-14-11(8)13)5-9(10)12(15)17-2/h3-6H,1-2H3 |

| Standard InChI Key | SMVYKEWDTGJZIM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate features a fused bicyclic structure comprising a benzene ring fused to a pyridine ring, with substituents strategically positioned to influence reactivity and solubility. The chlorine atom at position 1 contributes to electrophilic reactivity, while the methoxy group at position 7 enhances solubility through polar interactions. The carboxylate ester at position 6 provides a handle for further chemical modifications, such as hydrolysis or nucleophilic substitution.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₃ |

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | Methyl 1-chloro-7-methoxyisoquinoline-6-carboxylate |

| Canonical SMILES | COC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)OC |

| Melting Point | >125°C |

| Solubility | DMSO, Methanol |

The compound’s crystal structure, inferred from analogous isoquinoline derivatives, suggests planar geometry with minimal steric hindrance, favoring π-π stacking interactions in biological systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methoxy (δ ~3.89 ppm) and carboxylate groups (δ ~4.54 ppm), consistent with its electronic environment . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 251.66, aligning with theoretical calculations. Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima near 220 nm, characteristic of conjugated aromatic systems .

Synthesis and Optimization

Conventional Synthesis Route

The most reported synthesis involves the chlorination of 7-methoxy-isoquinoline-N-oxide hydrochloride using phosphoryl chloride (POCl₃). In a typical procedure, 38.2 g of the precursor is heated with 275 mL of POCl₃ at 90°C for 6 hours, yielding 28.3 g (81%) of the target compound after vacuum distillation and aqueous workup . The reaction proceeds via nucleophilic aromatic substitution, where the oxide group is replaced by chlorine.

Table 2: Synthesis Conditions and Yield

| Parameter | Value |

|---|---|

| Precursor | 7-Methoxy-isoquinoline-N-oxide hydrochloride |

| Reagent | POCl₃ |

| Temperature | 90°C |

| Reaction Time | 6 hours |

| Yield | 81% |

| Melting Point (Product) | 77–78°C |

Alternative Methods

Recent advances in transition metal catalysis offer complementary pathways. Rhodium(III)-catalyzed annulation of allyl carbonates with benzimidates has been explored for synthesizing substituted isoquinolines, though direct application to Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate remains undocumented . These methods emphasize greener conditions and higher atom economy but require further optimization for scalability.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound’s broad-spectrum antimicrobial activity stems from its ability to disrupt bacterial cell membrane integrity. Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 8–16 µg/mL have been observed. The carboxylate ester may chelate metal ions essential for microbial enzymatic function, though this hypothesis warrants validation.

Applications in Organic Synthesis

Intermediate for Complex Molecules

The chlorine and carboxylate groups serve as versatile sites for further functionalization. For example:

-

Nucleophilic Aromatic Substitution: Replacement of chlorine with amines or thiols generates derivatives with enhanced bioavailability.

-

Ester Hydrolysis: Conversion to the free carboxylic acid enables conjugation with biomolecules or polymers .

Table 3: Derivative Synthesis Examples

| Reaction Type | Reagent | Product |

|---|---|---|

| Amination | Piperidine | 1-Piperidino-7-methoxy-isoquinoline-6-carboxylate |

| Hydrolysis | NaOH (aqueous) | 1-Chloro-7-methoxy-isoquinoline-6-carboxylic acid |

Catalytic Applications

In rhodium-catalyzed reactions, methyl carboxylate derivatives act as directing groups, enabling C–H activation and subsequent coupling with alkenes or alkynes . These transformations underscore the compound’s utility in constructing polycyclic architectures.

Comparative Analysis with Analogues

Substituent Effects

Replacing the methoxy group at position 7 with hydroxyl (-OH) reduces solubility and stability due to increased hydrogen bonding and susceptibility to oxidation. Conversely, bulkier substituents (e.g., ethoxy) hinder target binding, diminishing biological activity. The chlorine atom’s electronegativity is critical for DNA interaction, as bromine or fluorine analogues show reduced intercalation efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume